CDr20

Description

Properties

IUPAC Name |

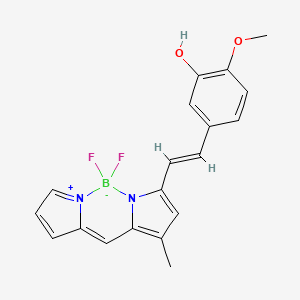

5-[(E)-2-(2,2-difluoro-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]-2-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BF2N2O2/c1-13-10-16(7-5-14-6-8-19(26-2)18(25)11-14)24-17(13)12-15-4-3-9-23(15)20(24,21)22/h3-12,25H,1-2H3/b7-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMZTXFEQXWOGQ-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=CC=C3)C)C=CC4=CC(=C(C=C4)OC)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=CC=C3)C)/C=C/C4=CC(=C(C=C4)OC)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CDr20: A Technical Guide to a High-Performance Fluorogenic Probe for Microglia Visualization

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction:

CDr20 is a high-performance, fluorogenic chemical probe specifically designed for the visualization of microglia, the resident immune cells of the central nervous system. Its unique mechanism of action allows for the selective labeling of live microglia both in vitro and in vivo, providing a valuable tool for studying the role of these cells in neural development, homeostasis, and a range of neurological disorders such as stroke, autism, Alzheimer's, and Parkinson's disease.[1][2][3] This guide provides a comprehensive overview of this compound, its mechanism of action, experimental protocols, and performance data.

Core Mechanism of Action: Enzymatic Activation by Ugt1a7c

The functionality of this compound is centered on its interaction with a specific enzyme predominantly found in microglia: UDP-glucuronosyltransferase Ugt1a7c.[1][2] In its native state, this compound is non-fluorescent. However, upon entering a microglial cell, it is metabolized by Ugt1a7c. This enzymatic process, known as glucuronidation, chemically modifies the this compound molecule, causing it to "turn on" and emit a bright red fluorescence.[1][4] This enzyme-driven activation provides a high degree of specificity for microglia.

Quantitative Performance Data

This compound exhibits high selectivity and efficiency in labeling microglia. The following tables summarize its key performance metrics based on published studies.

| Parameter | Cell Type | Value | Reference |

| Selectivity | |||

| Iba-1+ Microglia | 97.3% | [4] | |

| GFAP+ Astrocytes | 0.4% | [4] | |

| Aldh1l1+ Astrocytes | 0.0% | [4] | |

| In Vivo Labeling Efficiency | |||

| Csf1r-EGFP+ Microglia (Adult Mouse Brain Slices) | 94.1% | [4] | |

| Csf1r-EGFP+ Microglia (Whole Embryonic Mouse) | 99.2% | [4] |

Table 1: Selectivity and In Vivo Labeling Efficiency of this compound.

| Application | Key Finding | Reference |

| Fluorescence-Activated Cell Sorting (FACS) | This compound-based sorting isolates microglia expressing high levels of key markers (P2ry12, Csf1r, Cx3cr1). | [4] |

| Live-Cell Imaging | Does not require a washing step, enabling time-lapse imaging of microglia. | [4] |

Table 2: Performance of this compound in Key Applications.

Experimental Protocols

Detailed methodologies for the use of this compound in various experimental settings are provided below.

In Vitro Staining of Primary Glial Cultures

This protocol outlines the steps for labeling microglia in a mixed glial cell culture.

Methodology:

-

Cell Culture: Prepare primary mixed glial cultures from neonatal mouse or rat cortices.

-

Probe Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the final working concentration (e.g., 1 µM).

-

Staining: Add the this compound-containing medium to the glial cultures.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

-

Imaging: Visualize the stained microglia directly using a fluorescence microscope with appropriate filter sets for red fluorescence. A washing step is not necessary.[4]

-

(Optional) Co-staining: For co-localization studies, cells can be fixed after live imaging and processed for immunocytochemistry using antibodies against other cell-type-specific markers (e.g., GFAP for astrocytes, NeuN for neurons).

In Vivo Two-Photon Imaging in Mice

This protocol describes the application of this compound for imaging microglia in the brain of a live mouse.

Methodology:

-

Animal Preparation: Anesthetize the mouse and perform a craniotomy to expose the brain region of interest.

-

Probe Administration: Administer this compound to the mouse. This can be achieved through intravenous injection.

-

Imaging: Use a two-photon microscope to visualize the fluorescently labeled microglia in the exposed brain tissue.

-

Time-Lapse Imaging: The high signal-to-noise ratio of this compound allows for time-lapse imaging to study microglial dynamics.

Fluorescence-Activated Cell Sorting (FACS) of Microglia

This protocol details the use of this compound to isolate microglia from brain tissue for downstream applications such as RNA sequencing.

Methodology:

-

Tissue Preparation: Acutely isolate brain tissue from a mouse.

-

Cell Suspension: Prepare a single-cell suspension from the brain tissue using established enzymatic and mechanical dissociation protocols.

-

Staining: Incubate the single-cell suspension with this compound in an appropriate buffer.

-

FACS: Sort the cells using a flow cytometer. Gate on the red fluorescent population to isolate the this compound-positive microglia.

-

Downstream Analysis: The sorted microglia can be used for various downstream applications, including gene expression analysis (RNA-Seq, qPCR) or primary culture.

Conclusion

This compound represents a significant advancement in the tools available for microglia research. Its high specificity, driven by an enzyme-based activation mechanism, and its applicability to both in vitro and in vivo settings make it a powerful probe for visualizing and isolating these critical cells. The detailed protocols and performance data provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to incorporate this compound into their studies of the central nervous system.

References

In-Depth Technical Guide: Mechanism of Action of CDr20 in Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe CDr20, detailing its mechanism of action, application in live cell imaging, and the underlying signaling pathways. The information is intended for researchers, scientists, and professionals in drug development seeking to utilize this tool for cellular and molecular analysis.

Introduction to this compound

This compound is a novel small-molecule fluorescent chemosensor designed for the specific labeling of live cells. Its primary application lies in the identification and tracking of immune cells, such as microglia, monocytes, and neutrophils. The fluorescence of this compound is contingent on the enzymatic activity of UDP-glucuronosyltransferase 1A7C (UGT1A7C), an enzyme predominantly expressed in these target cell types. This specificity allows for the precise visualization of these cells within complex biological environments, such as the brain.

A key characteristic of this compound is its rapid clearance from cells that do not express UGT1A7C, which minimizes background fluorescence and enhances the signal-to-noise ratio.[1] This property makes it an excellent candidate for in vivo imaging applications, including multi-photon microscopy of the brain.[2]

Core Mechanism of Action

The mechanism of this compound activation is a two-step process involving cellular uptake and enzymatic modification, leading to the generation of a fluorescent signal.

-

Cellular Ingress: this compound, in its non-fluorescent state, readily penetrates the plasma membrane of living cells.[1]

-

Enzymatic Activation: Inside the cell, this compound serves as a substrate for UGT1A7C. This enzyme catalyzes the transfer of a glucuronic acid moiety from UDP-glucuronic acid to the 3-hydroxy-4-methoxystyryl group of this compound. This glucuronidation event triggers a conformational change in the this compound molecule, converting it into a fluorescent product (this compound-Gluc).

-

Signal Generation and Retention: The resulting fluorescent product, this compound-Gluc, is retained within the UGT1A7C-positive cells, allowing for their visualization. In cells lacking UGT1A7C activity, the unmodified this compound is rapidly cleared, resulting in no fluorescent signal.[1]

A modified version, this compound-CO1, incorporates a click chemistry motif. This allows for the covalent labeling of specific biomolecules or intracellular organelles within the target cells, expanding its utility beyond simple cell tracking.[1]

Signaling Pathway and Experimental Workflow

The use of this compound in live cell imaging follows a straightforward workflow, from probe application to data acquisition. The underlying principle is the detection of a specific enzymatic activity that serves as a biomarker for the cells of interest.

Signaling Pathway Diagram

Caption: Mechanism of this compound activation in a UGT1A7C-positive cell.

Experimental Workflow Diagram

Caption: General experimental workflow for live cell imaging with this compound.

Quantitative Data

While extensive quantitative data for this compound is still emerging in the literature, the following table summarizes the key parameters based on available information.

| Parameter | Value/Range | Cell/System | Reference |

| Incubation Time | 5 minutes | Purified and mixed glial cells | [1] |

| Washout Time | 60 minutes | Purified and mixed glial cells | [1] |

| Imaging Modality | Multi-photon microscopy | Mouse brain (in vivo) | [2] |

| Target Enzyme | UGT1A7C | Microglia, Monocytes, Neutrophils | [1][2] |

Experimental Protocols

The following are generalized protocols for the application of this compound in live cell imaging. Specific concentrations and incubation times may require optimization depending on the cell type and experimental setup.

In Vitro Labeling of Cultured Cells

-

Cell Preparation: Plate cells in a suitable imaging dish (e.g., glass-bottom dish) and culture under standard conditions to achieve the desired confluence.

-

Probe Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the final working concentration in pre-warmed imaging medium.

-

Incubation: Remove the culture medium from the cells and replace it with the this compound-containing imaging medium. Incubate the cells for 5-15 minutes at 37°C in a CO2 incubator.

-

Washing: Aspirate the this compound-containing medium and wash the cells 2-3 times with pre-warmed imaging medium to remove the unbound probe.

-

Imaging: Immediately proceed with live cell imaging using a fluorescence microscope equipped with the appropriate filter sets for this compound fluorescence.

In Vivo Labeling and Imaging

-

Animal Preparation: Anesthetize the animal according to approved institutional protocols. For brain imaging, perform a craniotomy to expose the region of interest.

-

Probe Administration: Administer this compound via an appropriate route (e.g., intravenous injection). The dosage and timing will need to be optimized for the specific animal model and target tissue.

-

Imaging: Position the animal on the stage of a multi-photon microscope. Acquire time-lapse images of the region of interest to observe the labeled cells.

-

Post-Imaging Analysis: Process and analyze the acquired images to track cell movement, morphology, and changes in fluorescence intensity over time.

Conclusion

This compound represents a valuable tool for the specific labeling and tracking of UGT1A7C-expressing cells in live cell imaging applications. Its mechanism of action, based on enzymatic activation, provides a high degree of specificity and a favorable signal-to-noise ratio. The ability to modify this compound for targeted labeling of intracellular components further expands its potential applications in cell biology and drug discovery. As with any fluorescent probe, careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.

References

Principle of UGT1A7C-based fluorescent probes

An In-depth Technical Guide on the Principles of UGT1A7C-Based Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes crucial for the metabolism of a wide array of endogenous and xenobiotic compounds, including drugs, toxins, and environmental pollutants. The UGT1A7 isoform, and specifically its murine ortholog Ugt1a7c, has garnered significant interest due to its role in detoxification pathways and its expression in specific cell types. The development of fluorescent probes that are selectively activated by UGT1A7C provides a powerful tool for studying its enzymatic activity in real-time, both in vitro and in vivo. This guide elucidates the core principles, methodologies, and applications of UGT1A7C-based fluorescent probes, with a primary focus on the well-characterized probe, CDr20.

Core Principle: Enzyme-Activated "Turn-On" Fluorescence

The fundamental principle behind UGT1A7C-based fluorescent probes is the conversion of a non-fluorescent or weakly fluorescent substrate into a highly fluorescent product upon enzymatic action. This "turn-on" mechanism is achieved through a process called glucuronidation.

The probe, in its native state, is designed to have its fluorescence quenched. Upon recognition and binding by Ugt1a7c, a glucuronic acid moiety is transferred from the co-substrate, uridine diphosphate glucuronic acid (UDPGA), to a specific site on the probe molecule. This enzymatic modification induces a significant conformational or electronic change in the fluorophore, leading to a dramatic increase in its fluorescence quantum yield and a detectable fluorescent signal.

A notable example of such a probe is This compound , which has been identified as a high-performance, fluorogenic chemical probe for visualizing microglia. The glucuronidation of this compound by Ugt1a7c, an enzyme found to be specifically active in microglia, results in a bright fluorescent signal, enabling the selective labeling and imaging of these cells.[1][2][3][4]

The UGT1A7C Probe: this compound

This compound (Cell Designation red 20) is a fluorogenic chemical probe that exhibits a significant increase in fluorescence upon glucuronidation by Ugt1a7c.[1] This specificity allows for the targeted labeling of cells expressing active Ugt1a7c, most notably microglia in the central nervous system.[4][5]

Chemical Structure

The chemical structure of this compound is based on a BODIPY (boron-dipyrromethene) core, a class of fluorescent dyes known for their high absorption coefficients, sharp emission peaks, and good photostability. The specific substitutions on the BODIPY scaffold are engineered to allow for recognition by Ugt1a7c and to ensure that the probe is cell-permeable.

Note: The precise chemical structure of this compound is proprietary and detailed in the primary publication by Kim B, et al. (2019) in Angewandte Chemie.

Data Presentation: Photophysical and Enzymatic Properties of this compound

The following tables summarize the key quantitative data for the this compound probe.

| Photophysical Properties | Value | Reference |

| Excitation Wavelength (λex) | ~580 nm | [4][5] |

| Emission Wavelength (λem) | ~600 nm | [4][5] |

| Stokes Shift | ~20 nm | Calculated |

| Quantum Yield (Φ) - Before Glucuronidation | Low | [2][3][4] |

| Quantum Yield (Φ) - After Glucuronidation | High | [2][3][4] |

| Enzymatic Kinetics (with Ugt1a7c) | Value | Reference |

| Michaelis-Menten Constant (Km) | Not Reported | |

| Maximum Velocity (Vmax) | Not Reported |

Note: Specific quantitative values for quantum yield and enzymatic kinetics are often found within the supplementary information of the primary research articles and may require access to these documents.

Experimental Protocols

In Vitro UGT1A7C Activity Assay

This protocol describes a general method for measuring UGT1A7C activity in cell lysates or with recombinant enzymes using a fluorogenic probe like this compound.

Materials:

-

Recombinant Ugt1a7c or cell lysate containing Ugt1a7c

-

This compound probe stock solution (in DMSO)

-

UDPGA (uridine 5'-diphosphoglucuronic acid) solution

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare the reaction mixture in the microplate wells by adding the assay buffer, Ugt1a7c enzyme or cell lysate, and the this compound probe to a final concentration typically in the low micromolar range.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the enzymatic reaction by adding UDPGA to each well. The final concentration of UDPGA is typically in the millimolar range.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the probe (e.g., Ex/Em ~580/600 nm for this compound).

-

The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

-

Include appropriate controls, such as reactions without UDPGA, reactions without the enzyme, and reactions with known inhibitors.

Live-Cell Imaging of Microglia using this compound

This protocol outlines the steps for staining and visualizing microglia in primary cell culture.

Materials:

-

Primary glial cell culture containing microglia

-

This compound probe stock solution (in DMSO)

-

Cell culture medium (e.g., DMEM)

-

Fluorescence microscope equipped with appropriate filters

Procedure:

-

Grow primary glial cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Prepare a working solution of this compound in cell culture medium. The final concentration of this compound is typically in the nanomolar to low micromolar range.

-

Remove the existing culture medium from the cells and replace it with the this compound-containing medium.

-

Incubate the cells at 37°C in a CO2 incubator for a specified period (e.g., 15-30 minutes).

-

After incubation, gently wash the cells with fresh, pre-warmed culture medium to remove any unbound probe.

-

Image the cells using a fluorescence microscope. For this compound, use a filter set appropriate for red fluorescence.

-

Co-staining with other known microglial markers (e.g., Iba1) can be performed to confirm the specificity of this compound staining.

In Vivo Imaging of Microglia using this compound

This protocol provides a general guideline for the in vivo labeling of microglia in a mouse model.

Materials:

-

This compound probe solution (formulated for intravenous injection)

-

Anesthetized mouse

-

Two-photon microscope or other in vivo imaging system

Procedure:

-

Anesthetize the mouse according to approved animal protocols.

-

surgically prepare a cranial window for brain imaging if necessary.

-

Administer the this compound probe solution via intravenous (e.g., tail vein) injection.

-

Allow time for the probe to circulate and be taken up by microglia in the brain. The optimal time window for imaging should be determined empirically.

-

Position the mouse on the stage of the in vivo microscope.

-

Acquire images of the brain parenchyma, focusing on the fluorescently labeled microglia.

-

Time-lapse imaging can be performed to study microglial dynamics.

Mandatory Visualizations

Caption: Mechanism of UGT1A7C-activated fluorescent probe.

References

CDr20 for labeling and tracking resident macrophages

An In-depth Technical Guide to CDr20 for Labeling and Tracking Resident Macrophages and Other Myeloid Cells

Introduction

This compound, also known as Cell Designation red 20, is a high-performance, fluorogenic chemical probe designed for the selective labeling of microglia, monocytes, and neutrophils in both in vitro and in vivo settings.[1] Unlike traditional antibody-based markers, this compound's fluorescence is activated by a specific enzymatic reaction within the target cells, offering a unique method for visualizing and tracking these key immune cell populations. This guide provides a comprehensive overview of the core principles, experimental protocols, and data related to the use of this compound for researchers, scientists, and drug development professionals.

Core Principle: Mechanism of Action

The fluorescence of this compound is dependent on the activity of the enzyme UDP-glucuronosyltransferase 1A7c (UGT1A7C).[1][2][3] this compound is a substrate for this enzyme, which is highly expressed in microglia, monocytes, and neutrophils.[1][3] The glucuronidation of this compound by UGT1A7C results in a bright red fluorescent product that is retained within the cell, allowing for clear visualization and tracking.[1]

The labeling process is dynamic. While both monocytes and neutrophils are labeled due to UGT1A7C activity, the fluorescence intensity in monocytes can decrease over time. This reduction is attributed to the activity of ATP-binding cassette (ABC) transporters, which actively efflux the fluorescent product from these cells.[3] This differential activity allows for potential discrimination between cell types based on fluorescence longevity.

Caption: Molecular mechanism of this compound fluorescence activation in myeloid cells.

Cellular Specificity and Target Populations

This compound is not a pan-macrophage marker but exhibits specificity for myeloid cells expressing high levels of UGT1A7C. The primary target cell populations identified are:

-

Microglia: As the resident macrophages of the central nervous system, microglia are effectively labeled with this compound.[1] This allows for their visualization in the brain and their sorting using fluorescence-activated cell sorting (FACS).[1] The labeling coincides with the expression of established microglia markers such as P2ry12, Csf1r, Cx3cr1, and Iba-1.[1]

-

Monocytes and Neutrophils: These circulating myeloid cells are also distinctly labeled by this compound due to their high UGT1A7C activity.[3] This property has been leveraged for their visualization and counting in blood samples.[3]

Applications in Research and Drug Development

The unique properties of this compound lend it to a variety of applications:

-

In Vivo Imaging: this compound can be administered to live animals to visualize target immune cells in their native environment. For example, it has been used for multi-photon time-lapse imaging of the brain in mice to observe microglia and circulating blood cells.[2]

-

In Vitro Cell Labeling: It is a valuable tool for labeling microglia, monocytes, and neutrophils in cell culture for a range of experimental assays.

-

Fluorescence-Activated Cell Sorting (FACS): this compound-based fluorescence provides a method for isolating microglia and other target cells for downstream analysis.[1]

-

Fluorimetric Cell Counting: A workflow has been proposed for counting monocytes and neutrophils in blood samples using this compound in conjunction with a general cell viability marker like Calcein AM.[3]

Quantitative Data Summary

The following table summarizes the quantitative parameters for the use of this compound as reported in the literature.

| Parameter | Value | Cell Type | Application | Source |

| Concentration | 500 nM | Monocytes & Neutrophils | Time-lapse fluorimetric cell counting | [3] |

Experimental Protocols

In Vivo Labeling and Imaging of Brain Microglia and Vasculature

This protocol is adapted from observations of this compound application in mouse models.

-

Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in sterile saline or phosphate-buffered saline (PBS).

-

Animal Administration: Administer the this compound solution to the animal model. The route of administration (e.g., intravenous, intraperitoneal) may need to be optimized for the specific research question.

-

Incubation Time: Allow sufficient time for the probe to circulate and be taken up by target cells. This may range from minutes to hours.

-

Imaging: For brain imaging, utilize a multi-photon microscope to visualize the parenchymal region.[2] The red fluorescence of the activated this compound will indicate the presence of labeled cells. Time-lapse imaging can be performed to track cell dynamics.[2]

Fluorimetric Cell Counting of Monocytes and Neutrophils

This protocol outlines a workflow for quantifying monocytes and neutrophils from a blood sample.

-

Sample Preparation: Obtain a blood sample and co-stain with Calcein AM (to label all live cells) and this compound (500 nM).[3]

-

Incubation: Incubate the sample to allow for cellular uptake and enzymatic activation of this compound.

-

Time-Lapse Imaging: Acquire images at different time points using a fluorescence microscope.

-

Cell Quantification:

-

At an early time point, count cells labeled with both Calcein AM and this compound (yellow circle in the original publication's example) and cells labeled only with Calcein AM (cyan circle).[3] The dual-labeled cells represent the total population of monocytes and neutrophils.

-

At a later time point, after the fluorescence has diminished in monocytes due to ABC transporter activity, the remaining this compound-positive cells will predominantly be neutrophils.

-

The number of monocytes can be inferred by subtracting the neutrophil count from the total initial count of this compound-positive cells.

-

Caption: Suggested workflow for fluorimetric cell counting of monocytes and neutrophils using this compound.

References

An In-depth Technical Guide to LumiCell CDr20: A High-Performance Fluorogenic Probe for Microglia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and characteristics of LumiCell CDr20, a novel fluorescent chemical probe designed for the specific labeling and visualization of microglia in both cell cultures and living organisms. This document outlines the probe's mechanism of action, key technical data, and detailed experimental protocols to facilitate its application in neuroscience research and drug development.

Core Properties and Mechanism of Action

LumiCell this compound, also known as Cell Designation red 20, is a high-performance, fluorogenic chemical probe that exhibits a "turn-on" fluorescence mechanism upon specific enzymatic activity within microglia.[1][2] This specificity is achieved through its interaction with the enzyme UDP-glucuronosyltransferase 1a7c (Ugt1a7c), which is predominantly expressed in microglia.[1]

The glucuronidation of LumiCell this compound by Ugt1a7c results in a significant increase in its fluorescence quantum yield, producing a bright red fluorescence that allows for the precise identification and visualization of microglia.[1] This targeted activation mechanism ensures high signal-to-noise ratios and minimizes background fluorescence from other cell types in the central nervous system. The fluorescence of LumiCell this compound coincides with the expression of established microglia markers such as P2ry12, Csf1r, Cx3cr1, and Iba-1.[1]

The molecular formula for LumiCell this compound is C₁₉H₁₇BF₂N₂O₂.[3] For optimal performance and longevity, the probe should be stored at -20°C in the dark and is stable for up to 24 months upon receipt. Transportation can be done at room temperature for up to three weeks. The probe is soluble in dimethyl sulfoxide (DMSO).[3]

Quantitative Data Summary

The key photophysical and chemical properties of LumiCell this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₇BF₂N₂O₂ | [3] |

| Excitation Maximum (λex) | 562 nm | Lumiprobe |

| Emission Maximum (λem) | 581 nm | Lumiprobe |

| Molar Extinction Coefficient (ε) | 97,500 L·mol⁻¹·cm⁻¹ | Lumiprobe |

| Quantum Yield (Φ) - Unbound | 0.007 | Kim B. et al., 2019 |

| Quantum Yield (Φ) - After Ugt1a7c reaction | 0.611 | Kim B. et al., 2019 |

| Solubility | DMSO | [3] |

| Storage | -20°C in the dark for 24 months | [3] |

Signaling Pathway and Experimental Workflow

The activation of LumiCell this compound is a direct result of a specific enzymatic reaction. The following diagrams illustrate the signaling pathway and a general experimental workflow for using LumiCell this compound.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the primary literature and provide a starting point for the application of LumiCell this compound. Optimization may be required for specific experimental setups.

In Vitro Staining of Microglia

This protocol is suitable for staining microglia in primary glial cultures or co-cultures.

-

Cell Preparation:

-

Culture primary glial cells or other relevant cell types on glass-bottom dishes suitable for fluorescence microscopy.

-

Ensure cells are healthy and in the desired confluency.

-

-

Probe Preparation:

-

Prepare a 10 mM stock solution of LumiCell this compound in anhydrous DMSO.

-

On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in the appropriate cell culture medium.

-

-

Staining Procedure:

-

Remove the existing culture medium from the cells.

-

Add the LumiCell this compound working solution to the cells.

-

Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

-

No washing step is required due to the fluorogenic nature of the probe.

-

-

Imaging:

-

Image the stained cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., excitation at ~560 nm and emission at ~580 nm).

-

Time-lapse imaging can be performed to observe dynamic changes in microglia.

-

In Vivo Two-Photon Imaging of Microglia in Mice

This protocol describes the application of LumiCell this compound for in vivo imaging of microglia in the mouse brain.

-

Animal Preparation:

-

Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).

-

Perform a craniotomy over the brain region of interest to create an imaging window.

-

Secure the animal on the microscope stage.

-

-

Probe Administration:

-

Prepare a 100 µM solution of LumiCell this compound in a sterile, vehicle-compatible solvent.

-

Administer the probe via intravenous injection (e.g., retro-orbital or tail vein injection) at a volume of 50 µL.

-

-

Two-Photon Microscopy:

-

Use a two-photon microscope equipped with a tunable laser.

-

Set the excitation wavelength to approximately 800-840 nm for optimal two-photon excitation of LumiCell this compound.

-

Collect the emitted fluorescence in the red channel (e.g., 560-630 nm).

-

Acquire z-stacks to visualize microglia in three dimensions within the brain parenchyma.

-

Fluorescence-Activated Cell Sorting (FACS) for Microglia Isolation

This protocol enables the isolation of a pure population of microglia from mixed cell suspensions.

-

Tissue Dissociation:

-

Isolate the brain tissue of interest and mechanically and/or enzymatically dissociate it into a single-cell suspension.

-

Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove debris.

-

-

Staining:

-

Resuspend the cells in a suitable buffer (e.g., FACS buffer containing PBS, 2% FBS, and 1 mM EDTA).

-

Add LumiCell this compound to a final concentration of 1-10 µM.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

Wash the cells by centrifugation and resuspend them in fresh FACS buffer.

-

-

Flow Cytometry and Sorting:

-

Use a flow cytometer equipped with a laser for exciting LumiCell this compound (e.g., a yellow-green laser at 561 nm).

-

Set up a gate for the red fluorescent signal to identify the LumiCell this compound-positive microglia population.

-

Sort the fluorescently labeled cells into a collection tube containing an appropriate medium for subsequent downstream applications such as gene expression analysis.[1]

-

This guide provides a foundational understanding of LumiCell this compound and its application in microglia research. For further details and specific applications, it is recommended to consult the primary research article by Kim B. et al. in Angewandte Chemie International Edition (2019).

References

Unveiling the Brilliance: A Technical Guide to the Fluorescence Turn-On Mechanism of CDr20

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism behind the fluorescence activation of CDr20, a powerful fluorogenic probe for the specific visualization of microglia. This document provides a comprehensive overview of the enzymatic reaction, photophysical properties, and detailed experimental protocols to facilitate the application of this compound in neuroscience and drug development research.

Core Mechanism: Enzymatic Activation by Ugt1a7c

The fluorescence of this compound is triggered by a specific enzymatic reaction within microglia. The probe itself is largely non-fluorescent, ensuring a low background signal and high contrast upon activation. The key to this "turn-on" mechanism is the enzyme UDP-glucuronosyltransferase 1A7c (Ugt1a7c) , which is predominantly expressed in microglia within the brain.[1]

Ugt1a7c catalyzes the glucuronidation of this compound. In this reaction, a glucuronic acid moiety from the co-substrate uridine diphosphate glucuronic acid (UDPGA) is transferred to the this compound molecule. This structural modification dramatically alters the photophysical properties of the probe, transforming it into a highly fluorescent product, herein referred to as this compound-Gluc. The specificity of Ugt1a7c for this compound is the basis for the probe's selective labeling of microglia.[1] The identity of Ugt1a7c as the activating enzyme was confirmed through a genome-scale CRISPR-Cas9 knockout screen.[1]

The proposed fluorescence turn-on process is linked to an excited-state proton transfer (ESPT) mechanism. The glucuronidation of this compound leads to the formation of a product that readily undergoes ESPT, resulting in a species with strong fluorescence emission.

The mass-to-charge ratios (m/z) for this compound and its glucuronidated product have been identified by mass spectrometry, confirming the enzymatic modification:

-

This compound: m/z 353.0

-

This compound-Gluc: m/z 531.1

This confirms the addition of a glucuronic acid group (mass of approximately 178 g/mol ).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic activation pathway of this compound and a general workflow for its application in microglia research.

References

A Technical Guide to Investigating the Role of UGT1A7 in Myeloid Cell Labeling with the Hypothetical Probe CDr20

Disclaimer: This document is a conceptual guide based on established biochemical principles. As of the date of this document, there is no specific scientific literature detailing an interaction between "UGT1A7C" and a probe designated "CDr20." The following protocols, data, and pathways are presented as a hypothetical framework for investigating the potential role of a UDP-glucuronosyltransferase, such as UGT1A7, in the metabolic processing of a novel fluorescent probe within myeloid cells.

Introduction

Myeloid cells, encompassing monocytes, macrophages, and dendritic cells, are pivotal in both innate immunity and the tumor microenvironment. The ability to accurately label and track these cells is crucial for developing targeted therapies and diagnostic tools. Fluorescent probes are central to this effort; however, their efficacy can be significantly influenced by cellular metabolic processes.

One such process is glucuronidation, a major Phase II detoxification pathway catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. These enzymes conjugate glucuronic acid to small molecule substrates, increasing their water solubility and facilitating their export from the cell. The UGT1A subfamily, including UGT1A7, is known for its role in metabolizing a wide array of compounds. While UGT1A7 is predominantly expressed in the liver and digestive tract, studies have indicated its expression and functional relevance in extrahepatic tissues, with varying levels across different cell types.

This guide outlines a hypothetical investigation into the role of the UGT1A7 enzyme in modulating the labeling of myeloid cells with a conceptual rhodamine-based fluorescent probe, "this compound." We will explore how UGT1A7-mediated glucuronidation could alter the retention and fluorescent properties of this compound, thereby impacting cell labeling efficiency. We provide detailed experimental protocols, hypothetical data, and pathway diagrams to serve as a blueprint for such an investigation.

Hypothetical Mechanism of Action

We hypothesize that this compound, a lipophilic and cell-permeable rhodamine derivative, becomes a substrate for UGT1A7 upon entering the myeloid cell cytoplasm. The enzyme catalyzes the attachment of a glucuronic acid moiety to this compound, forming a more polar, negatively charged metabolite (this compound-glucuronide). This transformation could have two primary consequences:

-

Fluorescence Quenching: The addition of the bulky glucuronide group may alter the electron resonance of the rhodamine core, leading to a significant reduction in its quantum yield and a quenching of its fluorescence.

-

Cellular Efflux: The resulting this compound-glucuronide is a likely substrate for ATP-binding cassette (ABC) transporters, such as Multidrug Resistance-Associated Protein (MRP) transporters, which actively pump conjugated molecules out of the cell.

This proposed mechanism suggests that high UGT1A7 activity within a myeloid cell would lead to lower fluorescent signal intensity compared to cells with low or no UGT1A7 activity.

Experimental Protocols

Cell Culture and Myeloid Cell Differentiation

-

Cell Line: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Differentiation: To obtain a macrophage-like phenotype, seed THP-1 monocytes at a density of 5 x 10^5 cells/mL. Induce differentiation by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL.

-

Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator. Differentiated, adherent cells will be used for subsequent experiments.

UGT1A7 Inhibition and this compound Labeling

-

Cell Plating: Seed differentiated THP-1 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Inhibitor Pre-treatment: Prepare working solutions of a known UGT inhibitor (e.g., Atazanavir) at 2x concentration. Aspirate the culture medium from the cells and add 500 µL of the inhibitor solution or a vehicle control (0.1% DMSO) to the respective wells.

-

Incubation: Pre-incubate the cells with the inhibitor for 1 hour at 37°C.

-

This compound Labeling: Prepare a 2x working solution of the hypothetical this compound probe (e.g., at 10 µM). Add 500 µL of this solution to each well (final concentration 5 µM) and incubate for 30 minutes at 37°C, protected from light.

-

Washing: Aspirate the labeling solution and wash the cells three times with 1 mL of ice-cold phosphate-buffered saline (PBS) to remove extracellular probe.

Flow Cytometry Analysis

-

Cell Detachment: Detach the adherent cells by adding 200 µL of Accutase per well and incubating for 5-10 minutes at 37°C.

-

Staining: Transfer the cell suspension to FACS tubes. If desired, perform surface marker staining (e.g., with anti-CD11b) to confirm myeloid identity.

-

Data Acquisition: Analyze the cells using a flow cytometer. Excite the this compound probe with a yellow-green laser (e.g., 561 nm) and collect emission in the appropriate channel (e.g., 580-620 nm).

-

Analysis: Gate on the live, single-cell population. Quantify the geometric Mean Fluorescence Intensity (MFI) for the this compound signal in each experimental condition.

Hypothetical Data Presentation

The following tables represent plausible outcomes from the experiments described above, assuming our hypothesis is correct.

Table 1: UGT1A7 Gene Expression in Different Cell Lines

| Cell Line | Cell Type | Relative UGT1A7 mRNA Expression (Fold Change vs. HEK293T) |

|---|---|---|

| HEK293T | Embryonic Kidney | 1.0 (Baseline) |

| THP-1 (Differentiated) | Myeloid (Macrophage) | 15.7 ± 2.1 |

| Jurkat | T-Lymphocyte | 0.8 ± 0.3 |

| HepG2 | Hepatocyte | 250.4 ± 18.5 |

Data presented as mean ± standard deviation.

Table 2: Effect of UGT1A7 Inhibition on this compound Fluorescence in Differentiated THP-1 Cells

| Treatment Condition | This compound MFI | % Change from Control | p-value |

|---|---|---|---|

| Vehicle Control (0.1% DMSO) | 1,520 ± 110 | - | - |

| UGT Inhibitor (10 µM Atazanavir) | 6,850 ± 450 | +350.7% | < 0.001 |

MFI = Mean Fluorescence Intensity. Data presented as mean ± standard deviation.

Experimental Workflow Visualization

The logical flow of the experimental procedure to test the hypothesis can be visualized as follows.

Conclusion and Implications

This technical guide presents a hypothetical yet scientifically grounded framework for exploring the role of UGT1A7 in myeloid cell labeling. The proposed mechanism, wherein UGT1A7-mediated glucuronidation of a fluorescent probe leads to its inactivation and efflux, highlights a critical consideration for probe design and interpretation of cell labeling studies. If validated, these findings would have significant implications for drug development and research:

-

Probe Design: New fluorescent probes for myeloid cells should be designed to be poor substrates for UGT enzymes to ensure stable and bright labeling.

-

Drug-Drug Interactions: The labeling efficiency of a UGT-substrate probe could be affected by co-administered drugs that inhibit or induce UGT enzymes, leading to potential misinterpretation of experimental results.

-

Personalized Medicine: Patient-to-patient variability in UGT1A7 expression or activity could influence the effectiveness of diagnostic agents that are UGT substrates.

By following the outlined protocols, researchers can systematically investigate such interactions and contribute to the development of more robust and reliable tools for studying myeloid cell biology.

Methodological & Application

Application Notes and Protocols for Staining Primary Microglia with CDr20

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary microglia, the resident immune cells of the central nervous system (CNS), are pivotal in brain homeostasis and the pathogenesis of neurodegenerative diseases. Studying their morphology, activation state, and function is crucial for understanding neurological disorders and developing novel therapeutics. CDr20 is a fluorogenic probe that specifically labels live microglia, offering a powerful tool for their visualization and identification in vitro and in vivo.[1][2][3][4][5] This document provides a detailed protocol for the isolation and culture of primary microglia and the subsequent staining of these cells with this compound for fluorescent imaging.

This compound is a cell-permeable compound that remains non-fluorescent until it is metabolized by the microglia-specific enzyme UDP-glucuronosyltransferase Ugt1a7c.[1][2][4][5] This enzymatic reaction produces a bright red fluorescent product that accumulates within the microglia, allowing for their specific visualization without the need for antibodies or genetic labeling. This "turn-on" mechanism minimizes background fluorescence, enabling high-contrast imaging of live cells over time.[1]

Materials and Reagents

A comprehensive list of necessary materials and reagents for the isolation, culture, and staining of primary microglia is provided in the table below.

| Reagent/Material | Supplier | Catalog Number |

| DMEM/F-12 Medium | Thermo Fisher Scientific | 11320033 |

| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |

| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |

| GlutaMAX™ Supplement | Thermo Fisher Scientific | 35050061 |

| Trypsin (0.25%) | Thermo Fisher Scientific | 25200056 |

| DNase I | Sigma-Aldrich | D4527 |

| Poly-D-Lysine (PDL) | Sigma-Aldrich | P6407 |

| This compound | Lumiprobe | 48970 |

| Hank's Balanced Salt Solution (HBSS) | Thermo Fisher Scientific | 14175095 |

| T-75 Culture Flasks | Corning | 430641 |

| 96-well imaging plates | Corning | 353219 |

| Centrifuge Tubes (15 mL, 50 mL) | Corning | 430791, 430829 |

| Cell Strainer (70 µm) | Corning | 352350 |

| Dissection Tools | Fine Science Tools | Various |

| CO2 Incubator | ||

| Inverted Fluorescence Microscope |

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Microglia from Neonatal Mouse Pups

This protocol describes the isolation of mixed glial cells from the cortices of P1-P3 mouse pups and the subsequent purification of microglia.

1.1. Preparation

-

Prepare coating solution: Dilute Poly-D-Lysine (PDL) to a final concentration of 50 µg/mL in sterile water.

-

Coat T-75 culture flasks with the PDL solution, ensuring the entire surface is covered. Incubate for at least 1 hour at 37°C.

-

Aspirate the PDL solution and wash the flasks twice with sterile phosphate-buffered saline (PBS). Allow the flasks to dry completely before use.

-

Prepare complete growth medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% GlutaMAX™. Warm to 37°C before use.

-

Prepare dissection medium: HBSS on ice.

1.2. Dissection and Cell Dissociation

-

Euthanize P1-P3 mouse pups according to approved institutional animal care and use committee (IACUC) protocols.

-

Sterilize the heads with 70% ethanol.

-

In a sterile environment, dissect the brains and place them in a petri dish containing ice-cold HBSS.

-

Carefully remove the meninges from the cortices.

-

Transfer the cortices to a new dish with fresh, ice-cold HBSS.

-

Mince the cortical tissue into small pieces using a sterile scalpel.

-

Transfer the minced tissue to a 15 mL conical tube.

-

Add 2 mL of 0.25% Trypsin and 100 µL of DNase I (1 mg/mL). Incubate at 37°C for 15 minutes with gentle agitation every 5 minutes.

-

Neutralize the trypsin by adding an equal volume of complete growth medium.

-

Gently triturate the cell suspension with a P1000 pipette until the tissue is fully dissociated.

-

Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

-

Centrifuge the cells at 300 x g for 5 minutes.

1.3. Plating and Culture of Mixed Glial Cells

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of pre-warmed complete growth medium.

-

Count the viable cells using a hemocytometer and trypan blue exclusion.

-

Seed the cells into the PDL-coated T-75 flasks at a density of 2 x 10^5 cells/cm².

-

Incubate the flasks at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium completely after 24 hours to remove non-adherent cells and debris.

-

Subsequently, change half of the medium every 3-4 days. The mixed glial culture will become confluent in approximately 10-14 days, with a layer of astrocytes and microglia growing on top.

1.4. Isolation of Primary Microglia

-

Once the mixed glial culture is confluent, secure the flasks in a shaker inside the CO2 incubator.

-

Shake the flasks at 180-200 rpm for 2 hours at 37°C to detach the microglia.

-

Collect the supernatant containing the detached microglia and transfer it to a 50 mL conical tube.

-

Centrifuge at 300 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the microglial pellet in fresh, pre-warmed complete growth medium.

-

Count the viable microglia. The purity of the culture is typically >95%.

-

The isolated microglia are now ready for plating and subsequent experiments.

Protocol 2: Staining of Live Primary Microglia with this compound

This protocol details the procedure for staining live primary microglia with the fluorogenic probe this compound.

2.1. Plating of Microglia

-

Plate the isolated primary microglia in a PDL-coated 96-well imaging plate at a density of 2 x 10^4 cells per well.

-

Allow the cells to adhere and recover for 24 hours in the incubator before staining.

2.2. This compound Staining Procedure

-

Prepare a stock solution of this compound in DMSO.

-

On the day of staining, dilute the this compound stock solution in pre-warmed complete growth medium to a final working concentration. A starting concentration of 1 µM is recommended, but this may need to be optimized for your specific cell density and imaging setup.

-

Carefully remove the existing medium from the wells containing the microglia.

-

Add the this compound-containing medium to the wells.

-

Incubate the plate at 37°C for 30-60 minutes to allow for cellular uptake and enzymatic activation of the probe.

-

Due to the fluorogenic nature of this compound, a washing step is not required, and imaging can be performed directly in the staining medium.[1] This is particularly advantageous for time-lapse imaging.

2.3. Fluorescence Microscopy

-

Image the stained microglia using an inverted fluorescence microscope equipped for live-cell imaging.

-

Use an appropriate filter set for red fluorescence. The excitation and emission maxima for the this compound-glucuronide product are approximately 580 nm and 600 nm, respectively. A standard TRITC or Texas Red filter set is generally suitable.

-

Acquire images using a camera sensitive to fluorescence. Adjust the exposure time to obtain optimal signal-to-noise ratio while minimizing phototoxicity.

Data Presentation

The following table summarizes expected outcomes and parameters for the described protocols.

| Parameter | Expected Value/Outcome | Notes |

| Microglia Yield | 1-2 x 10^6 microglia per pup | Varies with pup age and dissection efficiency. |

| Microglia Purity | >95% | Can be assessed by Iba1 immunostaining. |

| This compound Staining | Bright red fluorescence localized to microglia | Astrocytes and other glial cells should show minimal to no fluorescence. |

| This compound Concentration | 0.5 - 5 µM | Optimal concentration should be determined empirically. |

| Incubation Time | 30 - 60 minutes | Longer incubation may increase signal but also potential cytotoxicity. |

Signaling Pathways and Experimental Workflows

Microglia Activation Signaling

Microglia respond to pathogens and tissue damage through pattern recognition receptors (PRRs), which trigger downstream signaling cascades leading to an activated state. A simplified representation of a common microglial activation pathway is depicted below. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of microglia through the Toll-like receptor 4 (TLR4) pathway, leading to the production of pro-inflammatory cytokines.

References

Application Note: A Step-by-Step Guide for In Vivo CDr20 Injection in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction

In vivo studies in murine models are a cornerstone of preclinical research, providing critical insights into the efficacy, toxicity, and pharmacokinetics of novel therapeutic agents. This document outlines a detailed protocol for the administration of CDr20, a fluorescent chemical probe used for visualizing microglia and other immune cells, in mice.[1][2][3][4] The protocols described herein cover two common administration routes: intravenous (IV) and subcutaneous (SC) injection. Adherence to proper animal handling and sterile injection techniques is paramount to ensure animal welfare and the generation of reproducible, high-quality data.[5][6]

This compound is a fluorogenic probe that becomes fluorescent upon enzymatic glucuronidation by Ugt1a7c, an enzyme found in microglia.[2][4] This property allows for the specific labeling and imaging of these cells in live animals, which is invaluable for studying neuroinflammation and the role of microglia in various neurological disorders.[1][2]

Preclinical In Vivo Models

The choice of mouse model is critical and will depend on the specific research question. For general biodistribution and safety studies, wild-type mice such as C57BL/6 are commonly used. For studies focused on specific diseases, various transgenic or humanized mouse models are available. For example, B-hCD20 mice, where the murine CD20 gene is replaced by its human counterpart, are used for evaluating therapies targeting the CD20 marker on B-cells.[7] Similarly, humanized mouse models with a reconstituted human immune system are employed to assess the efficacy of immuno-oncology drug candidates.[8]

Experimental Protocols

Materials and Reagents

-

This compound compound

-

Sterile vehicle (e.g., Phosphate-Buffered Saline (PBS), Saline)

-

70% Ethanol

-

Sterile insulin syringes (e.g., 29-30 gauge)[9]

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Animal Preparation and Handling

-

Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.

-

Handling: Handle mice gently to minimize stress. Firmly grasp the loose skin at the nape of the neck to restrain the animal.[10][12]

-

Anesthesia: For most routine injections, anesthesia is not required.[5] However, for prolonged or more complex procedures, it may be necessary and should be performed in accordance with approved institutional guidelines.

Preparation of this compound Injection Solution

-

Aseptically prepare the this compound solution in a sterile vehicle to the desired concentration.

-

Ensure the solution is fully dissolved and free of particulates.

-

The final injection volume should be determined based on the mouse's body weight and the administration route (see tables below).

Intravenous (IV) Tail Vein Injection Protocol

Intravenous injection allows for rapid and complete bioavailability of the compound.

-

Restraint: Place the mouse in a suitable restrainer.[10][11]

-

Vein Dilation: Warm the mouse's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.[10][11]

-

Site Preparation: Disinfect the tail with a 70% ethanol swab.[10][11]

-

Injection:

-

Identify one of the lateral tail veins.

-

Insert the needle, bevel facing upwards, into the vein at a shallow angle.[11] The needle should be inserted about 3-4 mm into the lumen.[11]

-

Slowly inject the this compound solution. Proper placement will result in the vein blanching, with no swelling or resistance.[11]

-

If swelling occurs, withdraw the needle and re-insert it at a more proximal site on the vein.[11]

-

-

Post-Injection: After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding. Monitor the mouse for any adverse reactions before returning it to its cage.

Subcutaneous (SC) Injection Protocol

Subcutaneous injections are used for slower, more sustained absorption of a compound.[13]

-

Restraint: Manually restrain the mouse by scruffing the loose skin on its neck and back.[10]

-

Site Preparation: Swab the injection site, typically the loose skin between the shoulder blades, with 70% ethanol.[10]

-

Injection:

-

Post-Injection: Withdraw the needle and gently massage the area to help disperse the solution. Return the mouse to its cage and monitor its condition.

Data Presentation

Quantitative data should be meticulously recorded. The following tables provide examples for structuring experimental parameters and results.

Table 1: Dosing Parameters for this compound Administration

| Parameter | Intravenous (IV) | Subcutaneous (SC) |

| Recommended Volume | 5 µL/g (100 µL for a 20g mouse) | 5-10 µL/g (100-200 µL for a 20g mouse) |

| Maximum Bolus Volume | 5 mL/kg[5] | 10 mL/kg |

| Needle Gauge | 29-30G | 27-30G |

| Typical Frequency | Single dose, or as required by study | Daily, or as required by study |

Table 2: Sample In Vivo Efficacy Study Data

(This is a hypothetical example for a tumor growth inhibition study)

| Treatment Group | N | Dosing Regimen | Day 0 Tumor Vol. (mm³) (Mean ± SEM) | Day 14 Tumor Vol. (mm³) (Mean ± SEM) | % TGI* |

| Vehicle Control | 8 | 100 µL SC, daily | 155 ± 12 | 1250 ± 98 | - |

| This compound (10 mg/kg) | 8 | 100 µL SC, daily | 152 ± 11 | 675 ± 75 | 46% |

| This compound (30 mg/kg) | 8 | 100 µL SC, daily | 158 ± 13 | 310 ± 52 | 75% |

*Tumor Growth Inhibition

Visualizations

Signaling Pathway and Experimental Workflow

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

Caption: Hypothetical signaling of this compound in microglia.

Caption: Experimental workflow for in vivo this compound studies.

References

- 1. New chemical probe for visualizing brain immune cells | EurekAlert! [eurekalert.org]

- 2. neurosciencenews.com [neurosciencenews.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Visualizing Microglia with a Fluorescence Turn-On Ugt1a7c Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 6. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]

- 7. biocytogen.com [biocytogen.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. Video: Compound Administration in Rodents- Injection Techniques [jove.com]

- 13. youtube.com [youtube.com]

Application Notes and Protocols: Optimal Staining of BV2 Microglial Cells with CDr20

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDr20 is a fluorogenic chemical probe designed for the specific visualization of microglia in both in vitro and in vivo settings.[1][2] Its utility in identifying and imaging this critical immune cell of the central nervous system has significant implications for neuroinflammation and neurodegenerative disease research. The probe operates on a "turn-on" fluorescence mechanism, remaining non-fluorescent until it is enzymatically activated by the microglia-specific UDP-glucuronosyltransferase Ugt1a7c.[2][3] This targeted activation allows for the highly selective labeling of microglia, including the widely used BV2 microglial cell line.

These application notes provide a comprehensive guide to the optimal use of this compound for staining BV2 microglial cells, including recommended concentrations, detailed experimental protocols, and a summary of key quantitative data.

Data Presentation

The following table summarizes the key quantitative parameters for the successful staining of BV2 microglial cells with this compound.

| Parameter | Recommended Value | Notes |

| This compound Concentration | 20 nM | Optimal concentration for robust staining of BV2 cells. |

| Incubation Time | 10 minutes | Time to reach peak fluorescence intensity. |

| Incubation Temperature | 37°C | Standard cell culture conditions. |

| Cell Line | BV2 Microglial Cells | Murine immortalized microglial cell line. |

| Imaging | Live-cell imaging | Protocol is optimized for visualizing live cells. |

Mechanism of Action

The fluorescence of the this compound probe is activated through a specific enzymatic reaction within microglia. The following diagram illustrates this mechanism.

Caption: Mechanism of this compound activation in BV2 microglial cells.

Experimental Protocols

This section provides a detailed protocol for the preparation of reagents and the staining procedure for live BV2 microglial cells with this compound.

Reagent Preparation

-

This compound Stock Solution (10 µM):

-

This compound is typically supplied as a solid. To prepare a stock solution, dissolve the appropriate amount of this compound in high-quality, anhydrous DMSO to achieve a final concentration of 10 µM.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

-

-

This compound Working Solution (20 nM):

-

On the day of the experiment, dilute the 10 µM this compound stock solution in pre-warmed, serum-free cell culture medium to a final working concentration of 20 nM.

-

For example, to prepare 1 mL of 20 nM working solution, add 2 µL of the 10 µM stock solution to 998 µL of medium.

-

It is crucial to prepare the working solution fresh for each experiment.

-

Staining Protocol for Live BV2 Cells

This protocol is designed for BV2 cells cultured in a 96-well plate. Adjust volumes accordingly for other culture vessels.

-

Cell Culture:

-

Plate BV2 cells in a black-walled, clear-bottom 96-well imaging plate at a suitable density to achieve 70-80% confluency on the day of the experiment.

-

Culture the cells in complete medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.

-

-

Staining:

-

Carefully remove the complete medium from the wells.

-

Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Remove the PBS and add 100 µL of the freshly prepared 20 nM this compound working solution to each well.

-

Incubate the plate for 10 minutes in a humidified incubator at 37°C with 5% CO2, protected from light.

-

-

Imaging:

-

After the 10-minute incubation, the cells can be imaged directly without a wash step. However, if high background fluorescence is observed, a gentle wash with pre-warmed PBS or serum-free medium can be performed.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for detecting red fluorescence (Excitation/Emission maxima are typically around 580/600 nm, but it is recommended to consult the manufacturer's specifications for this compound).

-

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for staining BV2 microglial cells with this compound.

Caption: Step-by-step workflow for staining BV2 cells with this compound.

References

Application Notes and Protocols for CDr20 Labeling in Fluorescence-Activated Cell Sorting of Microglia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence-activated cell sorting (FACS) is a powerful technique for isolating specific cell populations from heterogeneous samples. In neuroscience research, obtaining a pure population of microglia, the resident immune cells of the central nervous system (CNS), is crucial for understanding their role in health and disease. Traditional methods for microglia isolation rely on antibodies against surface markers such as CD11b and CD45.[1] This application note details the use of CDr20, a novel fluorogenic probe, for the efficient and specific labeling and sorting of live microglia.[2]

This compound is a cell-permeable compound that is non-fluorescent until it is enzymatically processed by the microglia-specific enzyme UDP-glucuronosyltransferase 1A7C (Ugt1a7c).[2][3] This enzymatic reaction attaches a glucuronic acid moiety to the this compound molecule, converting it into a brightly fluorescent product that is retained within the microglia.[3] This specific activation mechanism allows for the highly selective labeling of microglia, making this compound an excellent tool for FACS-based isolation.

Advantages of this compound for Microglia Sorting

-

High Specificity: this compound is specifically activated by the microglial enzyme Ugt1a7c, minimizing off-target labeling of other brain cell types.[2]

-

Live Cell Compatibility: this compound labels live, healthy microglia without the need for fixation or permeabilization, making the sorted cells suitable for downstream functional assays and cell culture.

-

Simple Staining Protocol: The staining procedure is straightforward and can be integrated into standard microglia isolation workflows.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with this compound-based microglia labeling and sorting, with a comparison to the conventional antibody-based method (CD11b/CD45).

| Parameter | This compound Staining | Reference |

| Purity of Sorted Microglia | Transcriptome profile comparable to CD11b+/CD45low sorted microglia. | [4] |

| Labeling Efficiency | 94.1% of Csf1r-EGFP+ microglia in adult mouse brain slices. | [4] |

| Method | Typical Purity | Typical Yield | Reference |

| CD11b-based Magnetic Sorting (MACS) | ~97% | >3 x 10^6 cells/mouse pup | |

| CD11b/CD45-based FACS | >90% | Variable, dependent on starting material and gating strategy. | [5] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of this compound activation and the experimental workflow for microglia isolation and sorting using this compound.

Experimental Protocols

I. Preparation of Single-Cell Suspension from Adult Mouse Brain

This protocol is adapted from established methods for microglia isolation.

Materials:

-

Adult mouse brain

-

Hanks' Balanced Salt Solution (HBSS), ice-cold

-

Enzyme solution (e.g., Papain, DNase I)

-

Myelin removal solution (e.g., Percoll or Debris Removal Solution)

-

FACS buffer (PBS with 2% FBS and 1 mM EDTA)

-

70 µm cell strainer

Procedure:

-

Perfuse the mouse with ice-cold HBSS to remove blood from the brain vasculature.

-

Dissect the brain and place it in a petri dish with ice-cold HBSS.

-

Mince the brain tissue into small pieces using a sterile scalpel.

-

Transfer the minced tissue to a tube containing the enzyme solution and incubate according to the manufacturer's instructions (e.g., 37°C for 15-30 minutes) to dissociate the tissue.

-

Gently triturate the tissue with a pipette to obtain a single-cell suspension.

-

Pass the cell suspension through a 70 µm cell strainer to remove any remaining clumps.

-

Proceed with myelin removal. This can be achieved using a Percoll density gradient or a commercially available debris removal solution. Follow the manufacturer's protocol for the chosen method.

-

After myelin removal, wash the cell pellet with ice-cold FACS buffer and centrifuge at 300 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in FACS buffer.

-

Perform a cell count and viability assessment (e.g., using a hemocytometer and Trypan Blue).

II. This compound Staining for Flow Cytometry

Materials:

-

Single-cell suspension of mixed glial cells

-

This compound stock solution (in DMSO)

-

FACS buffer

Procedure:

-

Aliquot the desired number of cells (typically 1-5 x 10^6 cells) into a FACS tube.

-

Dilute the this compound stock solution in FACS buffer to the optimal working concentration. A starting concentration of 1 µM can be used, but it is recommended to titrate the reagent for optimal signal-to-noise ratio.

-

Add the diluted this compound solution to the cell suspension.

-

Incubate for 30 minutes at 37°C, protected from light.

-

Wash the cells twice with FACS buffer by centrifuging at 300 x g for 5 minutes at 4°C and resuspending the pellet.

-

Resuspend the final cell pellet in an appropriate volume of FACS buffer for analysis.

III. Fluorescence-Activated Cell Sorting (FACS)

Instrumentation and Gating Strategy:

-

Use a flow cytometer equipped with a laser that can excite the this compound-glucuronide product (e.g., a yellow-green laser at ~561 nm) and appropriate emission filters.

-

Initial Gating:

-

Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H) to exclude doublets.

-

Gate on live cells by excluding dead cells using a viability dye (e.g., DAPI, Propidium Iodide) if necessary, although this compound staining is for live cells.

-

-

This compound Gating:

-

Create a histogram or dot plot of the this compound fluorescence intensity.

-

Establish a gate for the this compound-positive population based on an unstained control sample. The this compound-positive microglia will exhibit a significant shift in fluorescence compared to the negative population.

-

-

Sorting:

-

Set the sorter to collect the events falling within the this compound-positive gate.

-

Collect the sorted cells in a tube containing FACS buffer or cell culture medium.

-

Conclusion

This compound offers a highly specific and efficient method for labeling and isolating live microglia using fluorescence-activated cell sorting. Its unique activation mechanism within microglia minimizes off-target effects and provides a robust signal for clear population gating. The protocols outlined in this application note provide a comprehensive guide for researchers to successfully incorporate this compound into their microglia isolation workflows, enabling a wide range of downstream applications in neuroscience and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Development of a novel purification protocol to isolate and identify brain microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oar.a-star.edu.sg [oar.a-star.edu.sg]

- 5. Analysis of Microglia and Monocyte-derived Macrophages from the Central Nervous System by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CDr20 in Neurological Disorder Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of CDr20, a fluorescent probe for labeling microglia and other myeloid cells, in preclinical models of neurological disorders. The protocols and data presented are intended to guide researchers in applying this tool for the investigation of neuroinflammatory processes in diseases such as Alzheimer's and Parkinson's disease.

Introduction to this compound

This compound is a fluorogenic chemical probe that enables the visualization of microglia in both in vitro and in vivo settings. Its fluorescence is activated by the enzyme UDP-glucuronosyltransferase 1A7C (Ugt1a7c), which is highly expressed in microglia.[1] This specificity allows for the labeling and tracking of microglia, making this compound a valuable tool for studying their role in the pathogenesis of neurological disorders. Furthermore, this compound has been shown to differentially label monocytes and neutrophils, providing a broader application in studying neuroinflammation.

Data Presentation

The following tables summarize hypothetical quantitative data that could be generated using this compound in models of Alzheimer's and Parkinson's disease. These are illustrative examples based on the expected outcomes from the literature.

Table 1: Quantification of this compound-Positive Microglia in a 3xTg-AD Mouse Model

| Brain Region | Genotype | Mean this compound+ Cells/mm² (± SEM) | Fold Change vs. Wild-Type |

| Hippocampus | Wild-Type | 150 ± 12 | - |

| 3xTg-AD | 320 ± 25 | 2.13 | |

| Cortex | Wild-Type | 125 ± 10 | - |

| 3xTg-AD | 280 ± 20 | 2.24 |

Table 2: Flow Cytometry Analysis of this compound-Labeled Myeloid Cells in a Parkinson's Disease Mouse Model

| Cell Population | Treatment Group | Percentage of CD45+ Cells (± SEM) |

| Microglia (CD11b+/CD45low/CDr20+) | Vehicle Control | 9.5 ± 0.8 |

| MPTP-Treated | 18.2 ± 1.5 | |

| Infiltrating Monocytes (CD11b+/CD45high/CDr20+) | Vehicle Control | 1.2 ± 0.3 |

| MPTP-Treated | 5.8 ± 0.7 |

Experimental Protocols

Protocol 1: In Vivo Two-Photon Imaging of Microglia in a Mouse Model of Alzheimer's Disease

This protocol describes the procedure for in vivo imaging of this compound-labeled microglia in the brain of a transgenic mouse model of Alzheimer's disease.

Materials:

-

This compound fluorescent probe

-

Sterile saline solution (0.9% NaCl)

-

Anesthesia (e.g., isoflurane)

-

Stereotaxic frame

-

Dental drill

-

3mm coverglass

-

Cyanoacrylate glue and dental cement

-

Two-photon microscope with a tunable laser

Procedure:

-

Animal Preparation: Anesthetize the mouse using isoflurane (1-2% in oxygen). Mount the animal in a stereotaxic frame.

-

Cranial Window Surgery: Create a cranial window over the region of interest (e.g., hippocampus or cortex) by performing a craniotomy with a dental drill. Carefully remove the bone flap and cover the exposed brain with a 3mm coverglass, securing it with cyanoacrylate glue and dental cement. Allow the animal to recover for at least one week before imaging.

-

This compound Administration: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in sterile saline to a final concentration of 100 µM. Administer the this compound solution via intravenous (tail vein) injection at a dosage of 5 mg/kg.[2][3]

-

In Vivo Imaging: After 1-2 hours of this compound circulation, anesthetize the mouse and place it under the two-photon microscope.

-